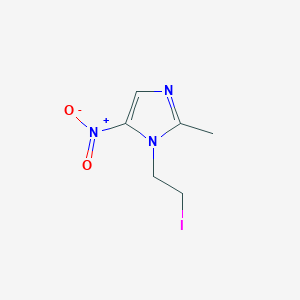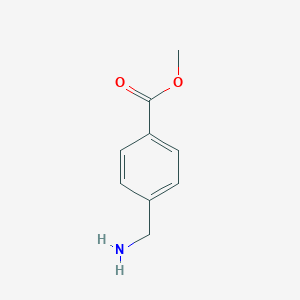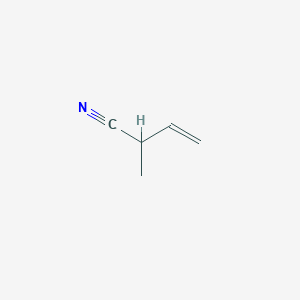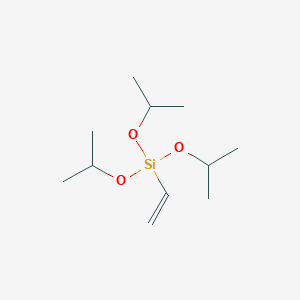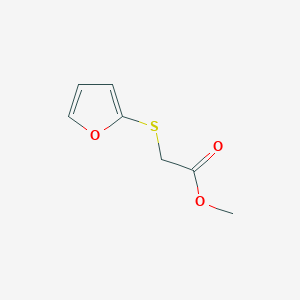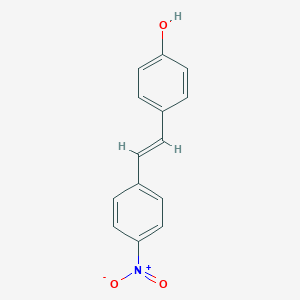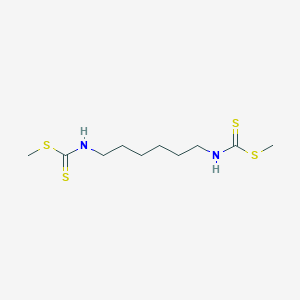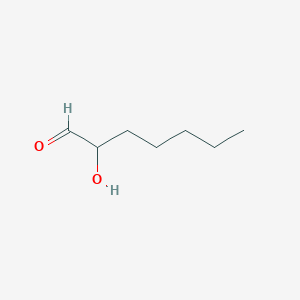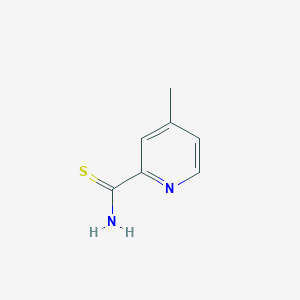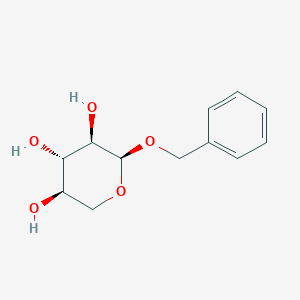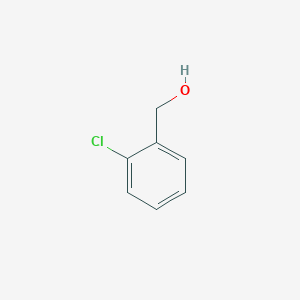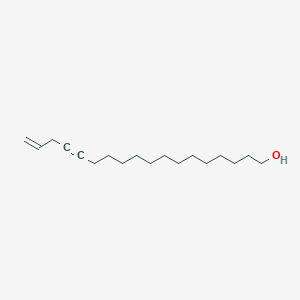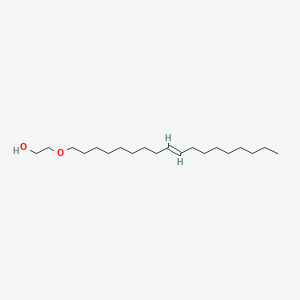
Ethanol, 2-(9-octadecenyloxy)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(9-octadecenyloxy)-, (E)-, also known as oleoylethanolamide (OEA), is a naturally occurring lipid molecule that has been found to have a variety of physiological effects. OEA is synthesized in the small intestine and is believed to play a role in the regulation of food intake and body weight. In recent years, OEA has gained attention as a potential therapeutic target for the treatment of obesity and other metabolic disorders.
Wirkmechanismus
The mechanism of action of OEA is not fully understood, but it is believed to involve the activation of a variety of signaling pathways in the body. OEA has been found to activate the peroxisome proliferator-activated receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of metabolism. OEA has also been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Biochemische Und Physiologische Effekte
OEA has a variety of biochemical and physiological effects in the body. In addition to its role in the regulation of food intake and body weight, OEA has been found to have anti-inflammatory and analgesic effects. OEA has also been shown to improve insulin sensitivity and glucose tolerance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
OEA has several advantages as a target for laboratory experiments. It is a naturally occurring molecule that can be synthesized using a variety of methods. OEA has also been shown to have a variety of physiological effects, making it a potentially useful target for the study of metabolism and other physiological processes. However, there are also limitations to the use of OEA in laboratory experiments. OEA is a complex molecule that can be difficult to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on OEA. One area of interest is the development of OEA analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of OEA in the regulation of pain and inflammation. Finally, further research is needed to fully understand the mechanism of action of OEA and its potential as a therapeutic target for the treatment of metabolic disorders.
Synthesemethoden
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create OEA from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of OEA from other molecules.
Wissenschaftliche Forschungsanwendungen
OEA has been the subject of numerous scientific studies in recent years. Research has shown that OEA plays a role in the regulation of food intake and body weight. OEA has been found to reduce food intake and body weight in animal models, and has been shown to activate a variety of signaling pathways involved in the regulation of metabolism.
Eigenschaften
CAS-Nummer |
17367-07-6 |
|---|---|
Produktname |
Ethanol, 2-(9-octadecenyloxy)-, (E)- |
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
2-[(E)-octadec-9-enoxy]ethanol |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9+ |
InChI-Schlüssel |
KWVPFECTOKLOBL-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCO |
Andere CAS-Nummern |
25190-05-0 94677-31-3 |
Synonyme |
2-[(E)-9-Octadecenyloxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



